2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite

Übersicht

Beschreibung

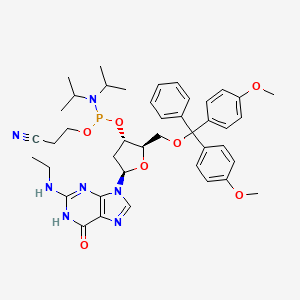

2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite: is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and medicinal chemistry due to its role in the creation of modified RNA and DNA sequences. The compound’s structure includes a deoxyribose sugar, a guanine base modified with an N2-ethyl group, and a dimethoxytrityl (DMT) protecting group at the 5’ position, along with a 3’-cyanoethyl (CE) phosphoramidite group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite involves several key steps:

Protection of the Guanine Base: The guanine base is first protected with an N2-ethyl group to prevent unwanted reactions during subsequent steps.

Attachment of the DMT Group: The 5’-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group.

Formation of the Phosphoramidite: The 3’-hydroxyl group is then converted to a 3’-cyanoethyl (CE) phosphoramidite group.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle the multiple protection and deprotection steps efficiently. The process is optimized for high yield and purity, often involving column chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.

Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.

Common Reagents and Conditions:

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Deprotection: Trichloroacetic acid (TCA) in dichloromethane for DMT removal.

Major Products:

Oxidation: Formation of a phosphate group.

Deprotection: Exposure of the 5’-hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology:

- Plays a role in the study of gene expression and regulation by enabling the creation of modified RNA sequences.

Medicine:

- Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy and treatment of genetic disorders.

Industry:

- Employed in the production of diagnostic tools and molecular probes.

Wirkmechanismus

The primary mechanism of action for 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides. The N2-ethyl modification enhances the stability and binding affinity of the oligonucleotide to its target sequence. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. Upon deprotection, the oligonucleotide can be further modified or extended.

Vergleich Mit ähnlichen Verbindungen

- 2’-Deoxy-5’-O-DMT-N2-isobutyrylguanosine 3’-CE phosphoramidite

- 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite

- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite

Uniqueness:

- The N2-ethyl modification in 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite provides enhanced stability and binding affinity compared to other modifications like N2-isobutyryl or N2-methyl groups.

- The combination of DMT and CE groups allows for efficient synthesis and incorporation into oligonucleotides, making it a versatile tool in molecular biology and medicinal chemistry.

Biologische Aktivität

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite (CAS Number: 642462-81-5) is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry. This compound is particularly notable for its enhanced stability and potential therapeutic applications, including antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C42H52N7O7P, with a molecular weight of 797.88 g/mol. Its structure includes:

- Deoxyribose Sugar : Provides the backbone for oligonucleotide synthesis.

- Guanine Base : Modified with an N2-ethyl group to enhance stability.

- Dimethoxytrityl (DMT) Group : Protects the 5' hydroxyl group during synthesis.

- 3'-Cyanoethyl (CE) Phosphoramidite Group : Facilitates the coupling of nucleotides during oligonucleotide synthesis.

The primary biological activity of this compound is its role as a building block in the synthesis of modified oligonucleotides. These oligonucleotides can be designed to interact with specific RNA or DNA sequences, allowing for targeted therapeutic interventions.

Biochemical Pathways

- Synthesis of Oligonucleotides : The compound undergoes oxidation to form phosphate groups, which are integral to the backbone of nucleic acids.

- Targeted Drug Delivery : Modified oligonucleotides can be employed in gene therapy, where they may inhibit viral replication or cancer cell proliferation by targeting specific genetic sequences.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Antiviral Activity

Research indicates that modified nucleosides like 2'-Deoxy-5'-O-DMT-N2-ethylguanosine can exhibit antiviral properties. By incorporating this phosphoramidite into oligonucleotides, researchers have developed sequences that can effectively inhibit viral replication mechanisms.

Anticancer Properties

The N2-ethyl modification enhances the binding affinity and stability of the resulting oligonucleotides, making them suitable candidates for antisense therapies aimed at specific cancer-related genes.

Case Studies

-

Study on Antiviral Efficacy :

- Researchers synthesized a series of oligonucleotides using 2'-Deoxy-5'-O-DMT-N2-ethylguanosine and tested their efficacy against a range of viruses.

- Results showed significant inhibition of viral replication in vitro, suggesting that these modified oligonucleotides could serve as a basis for new antiviral therapies.

-

Anticancer Research :

- In a study focused on breast cancer cells, oligonucleotides synthesized with this phosphoramidite demonstrated effective downregulation of oncogenes.

- The findings indicate potential applications in targeted cancer therapies that could reduce side effects compared to conventional treatments.

Comparison with Similar Compounds

The following table summarizes key differences between 2'-Deoxy-5'-O-DMT-N2-ethylguanosine and other similar phosphoramidites:

| Compound Name | N2 Modification | Stability | Applications |

|---|---|---|---|

| 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE | Ethyl | High | Antiviral, Anticancer |

| 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE | Isobutyryl | Moderate | Gene delivery |

| 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE | Methyl | Low | Basic research |

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFUQAJFTZKDA-VTMKYEHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.